Ecdysone-22-phosphate
Description
Structure
3D Structure
Properties
CAS No. |
82183-62-8 |
|---|---|
Molecular Formula |
C27H45O9P |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
[(2S)-6-hydroxy-6-methyl-2-[(2S,3R,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C27H45O9P/c1-15(23(36-37(33,34)35)8-9-24(2,3)31)16-7-11-27(32)18-12-20(28)19-13-21(29)22(30)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19,21-23,29-32H,6-11,13-14H2,1-5H3,(H2,33,34,35)/t15-,16+,17-,19-,21+,22-,23?,25+,26+,27?/m0/s1 |
InChI Key |
FUMILPJJVXGPIT-CWNOQBPDSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CCC2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)C(CCC(C)(C)O)OP(=O)(O)O |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)OP(=O)(O)O |
Origin of Product |
United States |
Molecular and Biochemical Pathways of Ecdysone 22 Phosphate Metabolism
Biosynthesis of Ecdysteroid Precursors and Upstream Pathways
The journey to Ecdysone-22-phosphate begins with the biosynthesis of its ecdysteroid precursors. Unlike vertebrates, insects and other ecdysozoans are incapable of de novo sterol synthesis, lacking the necessary enzymes such as squalene (B77637) synthase. tandfonline.comtandfonline.com Consequently, they must acquire cholesterol or other phytosterols (B1254722) from their diet. tandfonline.comtandfonline.com Phytophagous insects possess the enzymatic machinery to convert plant-derived sterols into cholesterol. tandfonline.comtandfonline.com
The biosynthesis of ecdysteroids from cholesterol is a complex, multi-step process primarily occurring in the prothoracic glands during post-embryonic development and in the ovarian follicle cells in adult females. eje.cz A key initial step is the conversion of cholesterol to 7-dehydrocholesterol (B119134) (7dC). tandfonline.comresearchgate.net This reaction is catalyzed by a 7,8-dehydrogenase, a product of the neverland (nvd) gene. tandfonline.com Subsequent steps, collectively known as the "Black Box" due to their then-unclear nature, convert 7dC to 5β-ketodiol. tandfonline.com
The terminal hydroxylation steps of the pathway, which transform 5β-ketodiol into ecdysone (B1671078) and subsequently into the highly active 20-hydroxyecdysone (B1671079) (20E), are catalyzed by a series of cytochrome P450 monooxygenases. tandfonline.comtandfonline.com These enzymes, often referred to as the "Halloween genes," include Phantom (Phm), Disembodied (Dib), Shadow (Sad), and Shade (Shd). tandfonline.com The activity of these P450 enzymes is dependent on adrenodoxin (B1173346) reductase, encoded by the dare gene. tandfonline.com In some lepidopteran species, 3-dehydroecdysone (B1239484) is a major product of the prothoracic glands, which is then reduced to ecdysone in the hemolymph. eje.cz
In plants, which also produce ecdysteroids (phytoecdysteroids), the biosynthetic pathway can start from mevalonic acid. nih.gov For instance, in spinach (Spinacia oleracea), lathosterol (B1674540) serves as a precursor to ecdysone and 20-hydroxyecdysone. nih.gov
Enzymatic Phosphorylation of Ecdysteroids to this compound
The reversible phosphorylation of ecdysteroids is a crucial mechanism for their inactivation and storage. oup.com This process is catalyzed by a specific family of enzymes known as ecdysteroid kinases. The resulting phosphate (B84403) conjugates, such as this compound, are physiologically inactive and serve as a reservoir that can be hydrolyzed to release active hormones when needed. nih.govresearchgate.netbiorxiv.org This dynamic equilibrium between free and phosphorylated ecdysteroids is vital for the hormonal economy, particularly in the ovary-egg system of insects like the silkworm, Bombyx mori. nih.govresearchgate.net
Phosphorylation can occur at various positions on the ecdysteroid molecule, including the C-2, C-3, and C-22 hydroxyl groups. oup.comresearchgate.net While 22-phosphates are prominent, other phosphorylated forms have also been identified, suggesting a complex regulation of ecdysteroid activity. oup.com
Ecdysteroid 22-Kinase (EcKinase): Identification and Characterization
A pivotal enzyme in this process is Ecdysteroid 22-kinase (EcKinase), which specifically catalyzes the phosphorylation of the C-22 hydroxyl group of ecdysteroids. ebi.ac.uk The first successful isolation, purification, and characterization of this enzyme and its corresponding gene were achieved from the cytosol of Bombyx mori ovaries. nih.govresearchgate.net The purification process involved a multi-step column chromatography procedure, resulting in an approximately 1,800-fold purification. nih.govresearchgate.net
Biochemical characterization revealed that EcKinase belongs to the phosphotransferase family. nih.gov It requires ATP as a phosphate donor and its activity is dependent on the presence of Mg²⁺ ions. researchgate.net The enzyme is cytosolic and plays a key role in the accumulation of ecdysteroid 22-phosphates in the ovaries, which serve as a maternal contribution of hormones for early embryonic development. nih.govresearchgate.net
Substrate Specificity and Kinetic Parameters of EcKinase
Studies on the substrate specificity of EcKinase from Bombyx mori have demonstrated its ability to phosphorylate various ecdysteroids. The enzyme exhibits activity towards ecdysone, 20-hydroxyecdysone, and 2-deoxyecdysone. ebi.ac.uk Kinetic analyses have provided insights into the enzyme's efficiency with different substrates.
Kinetic Parameters of Bombyx mori EcKinase
| Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
|---|---|---|---|
| Ecdysone | 17.4 - 19.4 | 16.2 - 17.4 | liverpool.ac.uk |
The kinetic data indicates a high affinity of the enzyme for its ecdysteroid substrates. The reciprocal action of EcKinase and ecdysteroid-phosphate phosphatase allows for a finely tuned regulation of active ecdysteroid levels. nih.gov
Molecular Cloning and Gene Expression of EcKinase
The molecular cloning of the EcKinase gene from Bombyx mori was a significant breakthrough in understanding the genetic basis of ecdysteroid phosphorylation. nih.gov Based on the partial amino acid sequence of the purified protein, the full-length cDNA was identified. nih.govresearchgate.net The cDNA consists of 1,850 base pairs with an open reading frame that encodes a protein of 386 amino acid residues. nih.govresearchgate.net
Expression of the cloned cDNA in a host system confirmed that it encodes a functional EcKinase. nih.govresearchgate.net Database searches of the amino acid sequence revealed characteristics typical of phosphotransferases, including a Brenner's motif and putative ATP binding sites. nih.govresearchgate.net However, it did not show high identity with other functionally characterized proteins, indicating its novelty. nih.govresearchgate.net
EcKinase belongs to the Ecdysteroid Kinase-like (EcKL) gene family, which is found in insects and crustaceans. oup.combiorxiv.org Phylogenetic analyses suggest that this gene family has diverse roles, including both steroid hormone metabolism and detoxification. oup.com
Regulatory Mechanisms of Ecdysteroid Phosphorylation
The phosphorylation of ecdysteroids is a tightly regulated process, influenced by developmental stage and tissue type. In adult female insects, ecdysteroid synthesis and subsequent phosphorylation are prominent in the ovarian follicle cells. eje.cz The accumulation of ecdysteroid phosphates in the ovaries ensures a supply of maternally-derived hormones for the developing embryo. researchgate.netbioone.org
The regulation of ecdysteroidogenesis, and by extension phosphorylation, is complex, involving both humoral factors and neural control. frontiersin.org Prothoracicotropic hormone (PTTH) is a key neuropeptide that stimulates ecdysteroid biosynthesis in the prothoracic glands. frontiersin.org Conversely, other factors can inhibit this process. frontiersin.org The interplay of these activating and inhibiting signals fine-tunes the ecdysteroid titer. In spinach, phosphorylated ecdysteroid intermediates are considered putative regulatory components of the biosynthetic pathway. nih.gov
Enzymatic Dephosphorylation of this compound
The liberation of active ecdysteroids from their inactive phosphate conjugates is accomplished through enzymatic dephosphorylation. This critical step is catalyzed by a specific enzyme known as ecdysteroid-phosphate phosphatase (EPPase). bioone.orgnih.gov The dephosphorylation of this compound and 20-hydroxythis compound is essential for providing the active hormones required to drive developmental events, particularly during embryogenesis. bioone.orgnih.govresearchgate.net
EPPase was first isolated and characterized from the eggs of the silkworm, Bombyx mori. bioone.org This cytosolic enzyme is distinct from non-specific phosphatases. ebi.ac.uk In B. mori, the activity of EPPase is developmentally regulated and corresponds with the increase in free ecdysteroid levels during non-diapause embryonic development. bioone.orgbioone.org The enzyme is most active at a pH of 7.5. bioone.org
The full-length cDNA of EPPase from B. mori has been cloned and found to encode a protein of 331 amino acid residues. ebi.ac.uk Structural and functional analyses have revealed that EPPase belongs to the 2H-phosphatase superfamily. nih.gov The enzyme exhibits a broad substrate specificity, with the ability to hydrolyze not only steroid phosphates but also para-nitrophenylphosphate (pNPP) and phosphotyrosine-containing peptides. wikipedia.org
The reciprocal actions of EcKinase and EPPase create a dynamic system for the storage and timely release of active ecdysteroids, highlighting the sophisticated molecular mechanisms that insects have evolved to control their development. nih.gov
Table of Compounds
Ecdysteroid-Phosphate Phosphatase (EPPase): Discovery and Purification
A novel enzyme, Ecdysteroid-phosphate phosphatase (EPPase), was discovered and isolated from the eggs of the silkworm, Bombyx mori. researchgate.net This enzyme plays a crucial role in converting physiologically inactive conjugated ecdysteroids into their active, free forms. researchgate.net Researchers identified EPPase in the cytosol fraction of yolk cells, distinguishing it from non-specific lysosomal acid phosphatases based on several enzymatic properties. researchgate.netresearchgate.net
The purification of EPPase to homogeneity was a multi-step process that resulted in an approximately 3,000-fold purification. researchgate.net This process involved seven distinct column chromatography steps, demonstrating the rigorous effort required to isolate this specific enzyme. researchgate.net The discovery highlighted that ecdysteroid-phosphates, the substrates for EPPase, are located within yolk granules, bound to the yolk protein vitellin. researchgate.net EPPase, being in the cytosol, can only act on these substrates once they are released from the vitellin complex. researchgate.netbioone.org
Structural and Functional Characterization of EPPase
The structural analysis of EPPase from Bombyx mori has provided significant insights into its function. The crystal structure of its phosphoglycerate mutase (PGM) homology domain was the first of a steroid phosphate phosphatase to be determined. nih.govacs.orgnih.gov This structure reveals an α/β-fold, which is a common feature for members of the two histidine (2H)-phosphatase superfamily. nih.govacs.orgnih.govwikipedia.org
Functionally, EPPase is essential for activating ecdysteroids. It specifically catalyzes the dephosphorylation of inactive ecdysteroid phosphates, such as ecdysone 22-phosphate (E22P) and 20-hydroxyecdysone 22-phosphate (20E22P), to their active free forms, like 20-hydroxyecdysone (20E). nih.govacs.org This activation is critical for the proper signaling of 20E, which regulates key developmental processes. nih.govacs.org
Key structural features of EPPase include:
Homology to Sts-1: EPPase shows strong structural homology to the Suppressor of T-cell receptor signaling-1 (Sts-1) protein. nih.govacs.orgwikipedia.org The root mean square deviation between the PGM domains of EPPase and Sts-1 is 1.20 Å for 224 equivalent alpha-carbon atoms. nih.govacs.org
Active Site: The putative active site of the EPPase PGM domain contains signature residues shared by other 2H-phosphatase enzymes. researchgate.netnih.govacs.orgnih.gov A conserved histidine residue (His80) acts as the nucleophile during the catalytic process. nih.govacs.orgnih.govwikipedia.org
Phosphate-Binding Site: The structural similarity to other 2H-phosphatases is particularly pronounced within the catalytic residues of the active site, which forms the phosphate-binding pocket. nih.govacs.org The physiological substrate, ecdysone 22-phosphate, is modeled to fit into a hydrophobic cavity located near this phosphate-binding site. researchgate.netnih.govwikipedia.org
Table 1: Structural Characteristics of EPPase
| Feature | Description | Reference |
|---|---|---|
| Protein Superfamily | Two histidine (2H)-phosphatase | nih.govacs.orgnih.govwikipedia.org |
| Core Structure | α/β-fold common to the superfamily | nih.govacs.orgnih.gov |
| Homologous Protein | Suppressor of T-cell receptor signaling-1 (Sts-1) | nih.govacs.orgwikipedia.org |
| Key Active Site Residue | Conserved Histidine (His80) as a nucleophile | nih.govacs.orgnih.govwikipedia.org |
| Substrate Binding | Hydrophobic cavity near the phosphate-binding site for ecdysone 22-phosphate | researchgate.netnih.govwikipedia.org |
Kinetic Properties and Substrate Specificity of EPPase in Vitro and In Vivo
EPPase exhibits limited substrate specificity, a characteristic that has been defined through kinetic studies. The enzyme is capable of hydrolyzing not only its primary substrates, the steroid phosphates, but also the phospho-tyrosine (pTyr) substrate analogue para-nitrophenylphosphate (pNPP), as well as pTyr-containing peptides and proteins. researchgate.netnih.govwikipedia.org This broader activity demonstrates a previously undescribed protein tyrosine phosphatase (PTP) activity for EPPase, suggesting it and its closest homologs could form a distinct subfamily within the large 2H-phosphatase superfamily. researchgate.netnih.govwikipedia.org
The enzyme follows classical Michaelis-Menten kinetics. liverpool.ac.uk Studies on a pepstatin-insensitive carboxyl proteinase, which also involves substrate binding at specific subsites, showed that the nature of amino acid residues at various positions strongly influences kinetic parameters like Km and kcat. nih.gov While specific Km and kcat values for EPPase with its native substrates are not detailed in the provided context, the principles of enzyme kinetics, such as the influence of substrate structure and pH on activity, are generally applicable. nih.goveuropa.eu For instance, the pH dependence of an enzyme's catalytic activity is a critical factor, with optimal pH ranges often being narrow. europa.eu
Molecular Cloning, Gene Expression, and Activity Regulation of EPPase
The molecular cloning of the full-length cDNA for EPPase was achieved using reverse transcription-polymerase chain reaction (RT-PCR). nih.gov This was based on the partial amino acid sequence obtained from the EPPase purified from non-diapause eggs of Bombyx mori. nih.gov The cloned protein consists of 331 amino acids and contains the signature sequence 79RHGE82, which is characteristic of the 2H-phosphatase superfamily. nih.gov In some cases, the genes for EPPase from the silk moth have been expressed in a host like Escherichia coli using a plasmid vector for production and study. wikipedia.org
Gene expression studies reveal that EPPase activity is tightly regulated, particularly during embryonic development. nih.gov EPPase is expressed in non-diapause eggs, but not in diapause (developmentally arrested) eggs. nih.govacs.org This expression pattern directly correlates with the levels of free ecdysteroids found in non-diapause eggs. nih.govacs.org The developmental changes in the expression of EPPase mRNA closely match the changes in enzyme activity, suggesting that the enzyme's activity is regulated primarily at the transcriptional level. bioone.orgnih.gov This transcriptional regulation ensures that the activation of ecdysteroids is timed correctly with developmental needs. nih.gov Furthermore, ERK signaling has been linked to the expression of the EPPase gene, indicating a complex regulatory network. mdpi.com
Table 2: EPPase Gene and Expression Details
| Aspect | Details | Reference |
|---|---|---|
| Cloning Method | Reverse Transcription-Polymerase Chain Reaction (RT-PCR) | nih.gov |
| Source Organism | Bombyx mori (silkworm) non-diapause eggs | nih.gov |
| Protein Length | 331 amino acids | nih.gov |
| Signature Sequence | 79RHGE82 (common to 2H-phosphatase superfamily) | nih.gov |
| Expression Host | Escherichia coli (for some studies) | wikipedia.org |
| Expression Pattern | Expressed in non-diapause eggs; absent in diapause eggs | nih.govacs.org |
| Regulation | Primarily at the transcriptional level | bioone.orgnih.gov |
Interconversion Dynamics and Ecdysteroid Homeostasis in Arthropods
Ecdysteroid homeostasis in arthropods is a dynamic process involving the synthesis, inactivation, and reactivation of ecdysteroid hormones. EPPase plays a pivotal role in this system by controlling the reactivation step. bioone.orgacs.org In many insects, ecdysteroids are inactivated through phosphorylation and stored as physiologically inert phosphate conjugates, such as this compound. nih.govliverpool.ac.uk These stored hormones act as a reservoir that can be quickly mobilized when needed.
EPPase facilitates the conversion of these inactive phosphate conjugates back into active hormones like 20E, which is essential for regulating processes such as embryonic development. researchgate.netacs.org The activity of EPPase, along with ecdysone 20-hydroxylase (E20OHase), contributes cooperatively to the formation of 20E during embryonic development in B. mori. nih.gov The coordinated regulation of these enzymes ensures that the levels of active ecdysteroids are precisely controlled to drive developmental transitions. nih.gov
The interconversion between the phosphorylated (inactive) and free (active) forms of ecdysteroids is a key mechanism for maintaining hormonal balance. During periods of developmental arrest, such as diapause, the levels of active ecdysteroids are kept low, and EPPase expression is suppressed. nih.govnih.gov Conversely, upon the termination of diapause and resumption of development, EPPase expression increases, leading to a rise in active ecdysteroids that trigger the necessary morphogenetic events. bioone.orgmdpi.com This dynamic interplay highlights the importance of EPPase in the temporal regulation of insect development.
Physiological Roles and Biological Activity of Ecdysone 22 Phosphate
Role as a Physiologically Inactive Storage Conjugate
Ecdysone-22-phosphate serves as a crucial, physiologically inactive storage form of ecdysteroids, the primary molting hormones in insects. This phosphorylation at the C-22 position effectively deactivates the hormone, preventing it from binding to its receptor and initiating developmental processes prematurely. This mechanism of inactivation is a key strategy for accumulating a large reservoir of hormone precursor that can be rapidly mobilized when needed.
In numerous insect species, including the silkworm Bombyx mori and the desert locust Schistocerca gregaria, ecdysteroid phosphates are the predominant form of ecdysteroids found in newly laid eggs. smolecule.comnih.gov These maternally derived conjugates are synthesized in the ovaries and deposited into the developing oocytes. nih.gov The process involves the conversion of free ecdysteroids into their phosphate (B84403) esters, a reaction catalyzed by the enzyme ecdysteroid 22-kinase (EcKinase). smolecule.comnih.gov This conversion ensures that high concentrations of ecdysteroids can be stored without triggering precocious embryonic development.
Research has identified several ecdysteroid phosphates in insect eggs, with this compound being a significant component alongside 20-hydroxyecdysone (B1671079) 22-phosphate and 2-deoxyecdysone 22-phosphate. smolecule.comnih.gov The storage of these conjugates is often associated with yolk proteins, specifically vitellin. smolecule.com This binding to vitellin within yolk granules further sequesters the inactive hormone conjugates, ensuring their stability and controlled release.
The phosphorylation of ecdysone (B1671078) is a major metabolic step, particularly in eggs destined for diapause, a state of developmental arrest. bioone.orgbioone.orgresearchgate.net In diapause eggs of Bombyx mori, the bulk of ecdysteroids exist in these conjugated forms. bioone.org This accumulation of inactive phosphates is a critical element for maintaining the developmental standstill of diapause.
Table 1: Major Ecdysteroid Conjugates in Newly Laid Insect Eggs
| Compound Name | Role | Species Example |
|---|---|---|
| This compound | Inactive storage conjugate | Schistocerca gregaria, Bombyx mori |
| 20-Hydroxythis compound | Inactive storage conjugate | Schistocerca gregaria, Bombyx mori |
| 2-Deoxythis compound | Inactive storage conjugate | Schistocerca gregaria, Bombyx mori |
| 2-Deoxy-20-hydroxythis compound | Inactive storage conjugate | Schistocerca gregaria |
Contribution to Active Ecdysteroid Titer Regulation
The reversible nature of the phosphoconjugation pathway plays a vital role in the precise regulation of active ecdysteroid titers during specific developmental stages. nih.gov The balance between the activity of ecdysteroid 22-kinase (EcKinase), which forms this compound, and ecdysteroid-phosphate phosphatase (EPPase), which hydrolyzes it, dictates the concentration of free, active hormone. nih.gov This enzymatic interplay allows for the rapid release of active ecdysteroids from the inactive stored pool when required for developmental transitions.
During periods of low hormonal activity, such as diapause, the phosphorylation of ecdysone is the dominant metabolic process. bioone.orgbioone.org Conversely, to initiate or resume development, as seen in nondiapause eggs, the dephosphorylation of this compound becomes the characteristic and crucial step. bioone.orgbioone.orgresearchgate.net This dephosphorylation, catalyzed by EPPase, liberates free ecdysone, which can then be hydroxylated to form the highly active 20-hydroxyecdysone (20E). bioone.orgbioone.org
The regulation of EPPase gene expression is therefore a critical control point. In Bombyx mori eggs, for instance, the mRNA levels of EPPase are very low during diapause but increase significantly when diapause is terminated, correlating with the need for active ecdysteroids to resume embryogenesis. nih.gov This transcriptional regulation ensures that the stored this compound is utilized only at the appropriate developmental time. The release of the phosphate conjugates from vitellin, often triggered by the acidification of yolk granules, is another regulatory step that makes them accessible to EPPase for activation. smolecule.com
Involvement in Embryonic Development and Diapause Termination
This compound and other ecdysteroid phosphates are central to the control of embryonic development and the transition from diapause to active development. The presence of a large maternal pool of these conjugates in the egg provides the embryo with the necessary hormonal precursors to orchestrate embryogenesis.
In nondiapause eggs, the dephosphorylation of stored ecdysteroid phosphates is a key event that leads to an increase in the titer of active 20E, driving continuous development. bioone.org The activity of EPPase is high in these eggs, ensuring a steady supply of free hormone. bioone.org In contrast, diapause eggs are characterized by low EPPase activity and high levels of phosphorylated ecdysteroids, which contributes to the cessation of development. bioone.org
The termination of diapause is intricately linked to the activation of this stored hormonal reserve. Upon receiving the appropriate environmental or internal cues to break diapause, the expression of the EPPase gene is upregulated. nih.gov This leads to the hydrolysis of this compound, releasing free ecdysone. This newly available ecdysone, along with products from de novo biosynthesis, is then converted to 20E, which activates the downstream genetic cascades necessary to resume morphogenesis. bioone.org Therefore, the mobilization of this compound is a critical trigger for exiting developmental arrest.
The accumulation of ecdysteroid phosphates in the eggs is a result of maternal provisioning during oogenesis. smolecule.com Free ecdysteroids are synthesized by the follicle cells of the ovary and are then transported into the oocyte. nih.gov Inside the oocyte, EcKinase, whose mRNA originates from nurse cells and the oocyte itself, catalyzes the phosphorylation of these ecdysteroids, converting them into stable, inactive storage forms like this compound. nih.gov
These conjugates are then stored, often bound to vitellin, within the yolk. smolecule.com This maternal endowment ensures that the embryo has a sufficient supply of hormone precursor to complete development, as the embryonic synthesis machinery may not be fully functional in the early stages.
The utilization of this stored reserve is a post-oviposition event, timed to coincide with specific developmental milestones. The release of ecdysteroid phosphates from vitellin is triggered by changes in the yolk granule environment, such as acidification. smolecule.com Once released, they become substrates for EPPase, which hydrolyzes the phosphate group to yield free, active ecdysteroids. This controlled release and activation mechanism is fundamental for the proper timing of embryonic events.
The ovary-egg system demonstrates an efficient recycling mechanism for ecdysteroids, with this compound playing a central role. The synthesis of free ecdysteroids in follicle cells, their subsequent phosphorylation and storage in the oocyte, and their eventual dephosphorylation to regulate embryonic development constitute a complete metabolic pathway. smolecule.comnih.gov
This system allows for the sequestration of a large hormonal pool in an inactive state, preventing deleterious effects of high hormone concentrations during oogenesis and early cleavage stages. Later, during embryogenesis, the "recycling" of these stored conjugates through dephosphorylation provides the active hormone precisely when and where it is needed. This strategy of storing an inactive precursor that can be quickly converted to an active molecule is a common and efficient biological regulatory mechanism. The identification of this compound and other related phosphates in the eggs of diverse insect species highlights the conserved importance of this recycling and activation pathway in arthropod development. nih.gov
Modulation of Molting and Metamorphosis Processes
In the context of embryonic molts, the activation of maternally derived this compound is a primary source of the required hormone. researchgate.net The dephosphorylation of these conjugates leads to a rise in the ecdysteroid titer, which activates the ecdysone receptor (EcR) and its partner Ultraspiracle (USP). This complex then initiates a transcriptional hierarchy that leads to the synthesis of a new cuticle and the shedding of the old one.
In post-embryonic stages, the primary source of ecdysone is the prothoracic gland. wikipedia.orgbritannica.com However, the fundamental principle of titer regulation remains critical. The conversion of ecdysone to its inactive phosphate form can be a mechanism for clearing active hormone and terminating a hormonal pulse. While the primary role of this compound as a storage molecule is most evident in eggs, the enzymatic machinery for phosphorylation and dephosphorylation exists in other tissues, suggesting a potential role in modulating local hormone concentrations and fine-tuning the timing of molting and metamorphosis. For example, in diapause eggs, the phosphorylation of ecdysone is a key step in arresting development, while in nondiapause eggs, dephosphorylation and subsequent hydroxylation are characteristic features that promote development. bioone.orgresearchgate.net
Influence on Downstream Ecdysteroid Signaling Pathways
This compound exerts its influence on downstream signaling pathways indirectly, by serving as a regulated source of the active ligand, 20E. The ecdysteroid signaling cascade is initiated when 20E binds to its nuclear receptor, a heterodimer of EcR and USP. researchgate.net This ligand-activated complex binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes. nih.gov
The activation of this receptor complex triggers a cascade of gene expression. nih.gov "Early genes," such as Broad-Complex (BR-C), E74, and E75, are transcribed first. researchgate.netnih.gov These genes encode transcription factors that, in turn, regulate a larger set of "late genes" responsible for the cellular and physiological changes associated with molting and metamorphosis.
The dephosphorylation of this compound is a critical upstream event that controls the availability of the ligand for this entire pathway. researchgate.net In systems that rely on this stored hormone, such as developing embryos, the activity of ecdysteroid-phosphate phosphatase (EPPase) is the gatekeeper for initiating the signaling cascade. researchgate.net By controlling the release of free ecdysone (the precursor to 20E), the hydrolysis of this compound effectively acts as an on-switch for the entire downstream pathway, ensuring that the complex events of development are initiated at the correct time. smolecule.combioone.org
Indirect Effects on Ecdysone Receptor (EcR/USP) Interaction
This compound does not directly bind to or activate the ecdysone receptor complex, which is a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). thebiogrid.orgwikipedia.org The phosphorylation at the 22-position effectively renders the molecule inactive, preventing it from fitting into the ligand-binding pocket of the EcR. smolecule.com
The primary indirect effect of this compound on the EcR/USP interaction stems from its function as a prohormone. It serves as a stored precursor that can be rapidly converted back into a biologically active ecdysteroid. smolecule.com This conversion is catalyzed by the enzyme ecdysteroid-phosphate phosphatase (EPPase), which hydrolyzes the phosphate group from the C-22 position. smolecule.com
This metabolic regulation allows for precise temporal and spatial control over the levels of active ecdysteroids. By maintaining a pool of inactive this compound, tissues can generate a pulse of active hormone by upregulating EPPase activity, thereby providing the necessary ligand to bind and activate the EcR/USP complex. smolecule.com For instance, in the ovaries of Drosophila melanogaster, this compound has been shown to interact with specific binding proteins (distinct from EcR/USP), suggesting a role in storage and transport within particular tissues. eje.cz The release of active ecdysone from this stored phosphate conjugate is what ultimately governs the interaction with the EcR/USP receptor, initiating the downstream signaling cascade.
Table 1: Key Proteins in this compound Metabolism and Signaling
| Protein/Complex | Function | Role in Indirect Pathway |
|---|---|---|
| Ecdysteroid 22-Kinase (EcKinase) | Catalyzes the phosphorylation of active ecdysteroids to form inactive ecdysteroid 22-phosphates. nih.govsmolecule.com | Creates the pool of inactive this compound. |
| Ecdysteroid-phosphate Phosphatase (EPPase) | Catalyzes the dephosphorylation of ecdysteroid 22-phosphates to release active ecdysteroids. smolecule.com | The key enzyme that releases the active ligand for the receptor. |
| Ecdysone Receptor (EcR/USP) | A heterodimeric nuclear receptor that binds active ecdysteroids (e.g., 20-hydroxyecdysone) to function as a ligand-activated transcription factor. wikipedia.orgsdbonline.org | The ultimate target of the active hormone released from this compound. |
| Ovarian Binding Protein (~50 kDa) | A protein in Drosophila ovaries that binds this compound, likely for storage or transport. eje.cz | Sequesters the inactive prohormone pool within specific tissues. |
Impact on Ecdysteroid-Regulated Gene Expression
The impact of this compound on gene expression is a direct consequence of its role in controlling the availability of active hormone for the EcR/USP receptor. The activation of the EcR/USP complex by its ligand, 20-hydroxyecdysone, leads to the binding of the complex to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. sdbonline.orgresearchgate.net This binding initiates a transcriptional cascade that regulates developmental processes like molting and metamorphosis. wikipedia.org
Since this compound itself is inactive, its presence does not directly trigger this cascade. However, its controlled dephosphorylation provides a regulated supply of active ecdysteroids, thereby influencing the timing and amplitude of ecdysteroid-regulated gene expression. smolecule.com The expression and activity of EPPase are critical determinants in this process.
During embryogenesis in insects such as the silkmoth Bombyx mori and the locust Schistocerca gregaria, large maternal deposits of ecdysteroid phosphates, including this compound, serve as the primary source of active hormone. nih.govnih.gov The precisely timed hydrolysis of these conjugates releases active ecdysteroids that orchestrate the expression of genes required for embryonic development. nih.gov Therefore, the pool of this compound acts as a crucial developmental timer, ensuring that genes are expressed in the correct sequence by controlling the availability of the hormonal signal.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| 2-deoxyecdysone |
| 2-deoxy-20-hydroxyecdysone |
| 20-hydroxyecdysone |
| Ecdysone |
| This compound |
Ecological and Evolutionary Significance of Ecdysone 22 Phosphate
Comparative Analysis of Ecdysteroid Phosphate (B84403) Metabolism Across Arthropod Taxa
The metabolism of ecdysteroids through phosphorylation, particularly at the C-22 position, is a widespread phenomenon in insects, serving as a key mechanism for hormone inactivation and storage. doi.orgbiorxiv.org These phosphate conjugates are physiologically inactive and can be stored, for instance, in oocytes, where they are bound to yolk proteins like vitellin. doi.orgbiorxiv.org Upon fertilization, these stored conjugates are hydrolyzed by an ecdysteroid-phosphate phosphatase (EPPase) to release the active hormone, which is crucial for embryonic development. doi.orgbiorxiv.org
However, the specific ecdysteroid phosphates utilized and the dynamics of their metabolism can vary significantly across different arthropod taxa. In the silkworm, Bombyx mori (Lepidoptera), ecdysone (B1671078) 22-phosphate (E22P) is a major metabolite in diapause eggs, while in non-diapause eggs, the dephosphorylation of E22P and subsequent hydroxylation are more prominent. bioone.orgresearchgate.net This suggests a role for ecdysteroid phosphorylation in regulating embryonic diapause. oup.com Similarly, two locust species, Schistocerca gregaria and Locusta migratoria (Orthoptera), also utilize ecdysteroid 22-phosphates for recycling in the eggs. oup.comnih.gov
In Diptera, such as the fruit fly Drosophila melanogaster, ecdysone-22-phosphate has been identified, and its interaction with proteins in the ovaries suggests a conserved role in reproduction. eje.cz In the mosquito Anopheles gambiae, a different conjugate, 3-dehydro-20-hydroxyecdysone 22-phosphate, acts as a male sexual gift that, once dephosphorylated in the female, prevents remating. oup.com Furthermore, in virgin A. gambiae females, 20-hydroxyecdysone (B1671079) (20E) is converted to its 22-phosphate to modulate the hormonal response to blood-feeding. oup.com
Beyond insects, the storage of ecdysteroids in oocytes is a common feature across arthropods, though the specific conjugates can differ. nih.gov While 22-phosphates and 22-fatty acyl esters are the most common conjugates in insect ovaries and eggs, the latter has also been found in the eggs of some tick species. nih.gov The hydrolysis of these stored conjugates to release free ecdysteroids is strongly linked to early embryonic development in insects, a correlation that is less clear in other arthropods like crustaceans and acarines. nih.gov
Table 1: Comparative Ecdysteroid Phosphate Metabolism in Select Arthropod Orders
| Arthropod Order | Species Example | Primary Ecdysteroid Phosphate Conjugate(s) | Known Biological Role(s) |
|---|---|---|---|
| Lepidoptera | Bombyx mori (Silkworm) | This compound, 20-hydroxyecdysone 22-phosphate | Maternal storage in eggs, regulation of embryonic diapause. bioone.orgresearchgate.netoup.com |
| Orthoptera | Schistocerca gregaria, Locusta migratoria (Locusts) | This compound, 2-deoxythis compound | Maternal storage and recycling in eggs. oup.comnih.gov |
| Diptera | Drosophila melanogaster (Fruit Fly) | This compound | Ovary-specific protein interactions, likely for storage. eje.cz |
| Diptera | Anopheles gambiae (Mosquito) | 3-dehydro-20-hydroxyecdysone 22-phosphate, 20-hydroxyecdysone 22-phosphate | Male sexual gift to prevent female remating; modulation of hormonal response to blood-feeding. oup.com |
Evolutionary Dynamics of Ecdysteroid Kinase-like (EcKL) Gene Family
The enzymes responsible for phosphorylating ecdysteroids belong to the Ecdysteroid Kinase-like (EcKL) gene family, which is predominantly found in arthropods. doi.orgnih.gov This gene family is hypothesized to be responsible for the broader phenomenon of "detoxification-by-phosphorylation" observed in insects. doi.orgnih.gov Phylogenetic analyses of EcKL genes from numerous insect genomes have revealed that the family consists of at least 13 subfamilies with varying degrees of conservation and evolutionary stability. oup.comnih.gov
The evolutionary history of the EcKL family is characterized by frequent gene gain and loss events, a pattern typical of gene families involved in detoxification and adaptation to changing environmental pressures. nih.govbiorxiv.org Some EcKL clades are highly conserved as single-copy orthologs, suggesting essential, ancestral functions, while others are evolutionarily unstable, indicating roles in more dynamic processes like xenobiotic detoxification. doi.orgnih.gov
Interestingly, the two biochemically characterized ecdysteroid kinases, BmEc22K from Bombyx mori and AgEcK2 from Anopheles gambiae, belong to different EcKL subfamilies. oup.comnih.gov This suggests that the ability to phosphorylate ecdysteroids has either evolved independently multiple times or that the ancestral function of a large portion of the EcKL family was ecdysteroid metabolism. oup.com The diversity of ecdysteroid-phosphate conjugates found across insects further supports the idea that many more ecdysteroid kinases within the EcKL family are yet to be identified. oup.com
The size of the EcKL gene family varies significantly among insect species, and this variation is positively associated with the chemical complexity of their diets. oup.comnih.gov This provides strong comparative evidence for the involvement of EcKLs in detoxification across a wide range of insects. oup.comnih.gov
Potential Roles in Stress Response and Detoxification Mechanisms
Phosphorylation is a phase II detoxification reaction that, among animals, is almost exclusive to insects. doi.orgnih.gov This process involves the addition of a highly polar phosphate group to hydroxyl moieties on xenobiotic compounds, facilitating their excretion. doi.org The EcKL gene family is the leading candidate for encoding the kinases responsible for this detoxification pathway. doi.orgnih.gov
Several lines of evidence support the role of EcKLs in detoxification:
Transcriptional Induction: A significant percentage of EcKL genes in Drosophila melanogaster are transcriptionally induced upon exposure to xenobiotics. doi.orgbiorxiv.org
Tissue-Specific Expression: EcKL genes often show enriched expression in tissues known for detoxification, such as the Malpighian tubules and gut. biorxiv.org
Evolutionary Patterns: The rapid birth-and-death evolution observed in many EcKL clades is characteristic of other well-known detoxification gene families, like the cytochrome P450s. biorxiv.org
Functional Evidence: In D. melanogaster, the knockout of certain EcKL genes leads to decreased tolerance to toxins like caffeine (B1668208) and kojic acid. nih.gov Conversely, overexpression of these genes increases tolerance. biorxiv.org
The link between ecdysteroid metabolism and detoxification is further highlighted by the observation that ecdysteroid kinase activity has been associated with the detoxicative phosphorylation of phytoecdysteroids in some insects. doi.org This suggests a dual function for some EcKLs, participating in both endogenous hormone regulation and the detoxification of exogenous compounds. nih.govoup.com
Implications in Insect-Plant Co-evolution and Phytoecdysteroid Interactions
Plants produce a vast array of secondary metabolites, including phytoecdysteroids, which are structurally similar to insect ecdysteroids. mdpi.comnih.gov These compounds are widely considered to be part of the plant's defense mechanism against herbivorous insects, acting as feeding deterrents or endocrine disruptors. mdpi.commdpi.com
The co-evolutionary "arms race" between plants and insects has driven the diversification of both plant chemical defenses and insect detoxification mechanisms. mdpi.comcas.cz Insects that feed on phytoecdysteroid-containing plants have evolved strategies to cope with these potentially toxic compounds. nih.gov One such strategy is the rapid inactivation of ingested phytoecdysteroids through metabolic pathways, including phosphorylation. nih.gov
For example, in the noctuid moth Spodoptera litura, which can tolerate high levels of dietary 20-hydroxyecdysone, genes involved in the ecdysteroid-22 phosphate pathway are significantly upregulated in the midgut upon exposure to 20E. nih.gov This indicates that phosphorylation is a key detoxification strategy. Similarly, caterpillars of the gypsy moth, Lymantria dispar, phosphorylate salicinoids from their host poplar trees, a process that is induced by feeding on these plants. doi.orgbiorxiv.org
The evolution of the EcKL gene family is likely intertwined with insect-plant co-evolution. The expansion and diversification of certain EcKL clades may have provided insects with the metabolic plasticity to colonize new host plants with novel chemical defenses. nih.gov Unexpectedly, in Lepidoptera, the size of the EcKL clade that includes a known ecdysteroid kinase is positively associated with the taxonomic diversity of their host plants. nih.govnih.gov This suggests potential functional shifts within this gene family, from endogenous hormone metabolism to the detoxification of plant-derived xenobiotics, facilitating dietary adaptation and specialization. nih.govoup.com
Advanced Methodologies and Research Techniques for Ecdysone 22 Phosphate Studies
Isolation and Purification Strategies for Ecdysteroid-Phosphate Conjugates
The isolation and purification of ecdysteroid-phosphate conjugates from biological sources are critical initial steps for their detailed study. These processes often involve a multi-step approach to separate these polar compounds from a complex mixture of other biological molecules.
A common strategy begins with the extraction of ecdysteroids from tissues, such as insect eggs or ovaries, using solvents like aqueous methanol (B129727). bioone.org The crude extract is then subjected to partitioning with a non-polar solvent, such as hexane, to remove lipids. bioone.org Further purification often employs solid-phase extraction (SPE) cartridges, like C18 Sep-Pak, which retain the ecdysteroid conjugates while allowing more polar impurities to be washed away. bioone.orgwiley.com Elution from the SPE cartridge with a solvent of appropriate polarity, such as methanol, yields a partially purified fraction containing the conjugates. wiley.com
For the separation of different ecdysteroid phosphates from one another, advanced chromatographic techniques are indispensable. Techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) and anion-exchange HPLC are frequently used. nih.gov In some cases, a combination of different chromatographic methods is necessary to achieve the desired level of purity. For instance, XAD-2 column chromatography followed by C18 Sep-Pak separations and ion suppression reversed-phase HPLC has been successfully used to purify 26-hydroxyecdysone (B1262232) 26-phosphate from tobacco hornworm eggs. wiley.com The isolation of ecdysone (B1671078) 22-phosphate and its acetylated derivatives from developing locust eggs has also been achieved through a combination of reversed-phase and anion-exchange HPLC. nih.govvulcanchem.com
The stability of the isolated conjugates is an important consideration, as some, like 3-acetylecdysone 2-phosphate, can be unstable and undergo non-enzymatic deacetylation or acetyl migration upon storage. core.ac.uk
Table 1: Overview of Isolation and Purification Strategies for Ecdysteroid-Phosphate Conjugates
| Step | Technique | Purpose | Reference(s) |
| Extraction | Solvent Extraction (e.g., aqueous methanol) | Initial extraction of ecdysteroids from biological material. | bioone.org |
| Lipid Removal | Liquid-Liquid Partitioning (e.g., with hexane) | Removal of non-polar lipid contaminants. | bioone.org |
| Initial Purification | Solid-Phase Extraction (e.g., C18 Sep-Pak, XAD-2) | Partial purification and concentration of ecdysteroid conjugates. | bioone.orgwiley.com |
| High-Resolution Separation | High-Performance Liquid Chromatography (HPLC) | Separation of individual ecdysteroid-phosphate conjugates. | nih.govnih.govvulcanchem.com |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | wiley.comnih.gov | |
| Anion-Exchange HPLC | Separation based on negative charge of the phosphate (B84403) group. | nih.govvulcanchem.com |
High-Resolution Spectroscopic Characterization (NMR, Mass Spectrometry)
Once purified, the structural elucidation of ecdysteroid-phosphate conjugates is accomplished using high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of the compound. Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been particularly effective in the analysis of these polar and often non-volatile molecules. wiley.comnih.govnih.govrsc.org For example, FAB-MS was instrumental in identifying ecdysone-22-phosphate and 2-deoxythis compound in the eggs of the desert locust. rsc.org Desorption chemical ionization mass spectrometry (DCI-MS) has also been utilized in the characterization of ecdysteroid derivatives. eje.cz More recently, techniques like desorption electrospray ionization-ion mobility-time of flight high-resolution mass spectrometry (DESI/IM/ToFMS) have been coupled with HPTLC for the analysis of plant ecdysteroids. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of the structure and the location of the phosphate group. 1H NMR, 13C NMR, and 31P NMR are all employed in the characterization of ecdysteroid-phosphates. nih.govrsc.org For instance, the identification of ecdysone 22-phosphate and its 2- and 3-acetate derivatives was confirmed by proton NMR (p.m.r.) spectroscopy. nih.gov The downfield shift of specific proton signals in the 1H NMR spectrum can indicate the position of phosphorylation. core.ac.uk
The combination of MS and NMR data provides unequivocal evidence for the structure of novel ecdysteroid-phosphate conjugates. wiley.comnih.govnih.gov
Table 2: Spectroscopic Techniques for Ecdysteroid-Phosphate Characterization
| Technique | Information Provided | Example Application | Reference(s) |
| Mass Spectrometry (MS) | |||
| Fast Atom Bombardment (FAB-MS) | Molecular weight and fragmentation patterns of polar molecules. | Identification of this compound and related conjugates. | wiley.comnih.govnih.govrsc.org |
| Desorption Chemical Ionization (DCI-MS) | Molecular weight information for thermally labile compounds. | Characterization of ecdysteroid acetonide derivatives. | eje.cz |
| Nuclear Magnetic Resonance (NMR) | |||
| 1H NMR | Information on the proton environment and stereochemistry. | Determining the position of the phosphate group. | nih.govnih.govrsc.org |
| 13C NMR | Information on the carbon skeleton of the molecule. | Structural elucidation of novel ecdysteroid phosphates. | nih.govrsc.org |
| 31P NMR | Direct detection and characterization of the phosphate group. | Confirmation of the presence of a phosphate ester. | nih.govrsc.org |
Advanced Chromatographic Separation Techniques (HPLC, Reversed-Phase HPLC, Anion-Exchange HPLC)
High-performance liquid chromatography (HPLC) is the cornerstone of analytical and preparative work on ecdysteroid-phosphate conjugates. Its versatility allows for the separation of these compounds from complex biological extracts and the resolution of closely related structures.
Reversed-Phase HPLC (RP-HPLC) is the most widely used HPLC mode for ecdysteroid analysis. mdpi.comnih.gov It separates compounds based on their hydrophobicity, using a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient of water and methanol or acetonitrile. mdpi.comnih.gov This technique is effective for separating free ecdysteroids and their less polar conjugates. researchgate.net Ion-suppression RP-HPLC, which involves adding an acid like trifluoroacetic acid to the mobile phase, can improve the chromatography of acidic compounds like ecdysteroid phosphates. wiley.commdpi.com
Anion-Exchange HPLC is specifically suited for the separation of negatively charged molecules like ecdysteroid phosphates. This technique utilizes a positively charged stationary phase that interacts with the anionic phosphate groups, allowing for their separation from neutral or less charged molecules. It has been successfully used in the purification of the four major ecdysteroid 22-phosphates from newly laid locust eggs. nih.gov
Normal-Phase HPLC (NP-HPLC) , which uses a polar stationary phase and a non-polar mobile phase, can also be employed for the separation of ecdysteroids, often providing a different selectivity compared to RP-HPLC. eje.cz
The combination of different HPLC techniques is often necessary for the complete purification of ecdysteroid-phosphate conjugates from a biological sample. nih.govvulcanchem.com The development of rapid and sensitive HPLC methods is crucial for both research and quality control applications. mdpi.com
Table 3: Chromatographic Techniques for Ecdysteroid-Phosphate Analysis
| Technique | Principle | Application in Ecdysteroid Research | Reference(s) |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Analysis of free ecdysteroids and their conjugates; purification of this compound. | nih.govmdpi.comnih.govresearchgate.net |
| Anion-Exchange HPLC | Separation based on charge. | Purification of negatively charged ecdysteroid-phosphate conjugates. | nih.govvulcanchem.com |
| Normal-Phase HPLC (NP-HPLC) | Separation based on polarity. | Alternative separation method for ecdysteroids, providing different selectivity. | eje.cz |
| Ion-Suppression RP-HPLC | RP-HPLC with an acidic mobile phase to suppress ionization. | Improved separation of acidic ecdysteroid conjugates like phosphates. | wiley.commdpi.com |
In Vitro Enzymatic Assay Development and Kinetic Analysis Methodologies
Understanding the enzymatic processes involved in the metabolism of this compound requires the development of robust in vitro assays. These assays allow for the characterization of the enzymes responsible for the phosphorylation and dephosphorylation of ecdysteroids.
The development of an enzymatic assay typically involves incubating a purified or partially purified enzyme preparation with a substrate, such as ecdysone, and the necessary co-factors. For example, the activity of ecdysteroid 22-kinase, the enzyme that synthesizes ecdysone 22-phosphate, is assayed by incubating the enzyme with ecdysone and ATP. liverpool.ac.uk The reaction product, ecdysone 22-phosphate, can then be quantified.
Kinetic analysis of these enzymes provides valuable information about their substrate specificity, reaction rates, and regulatory mechanisms. By varying the concentration of the substrate and measuring the initial reaction velocity, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. liverpool.ac.uk For instance, kinetic studies of ecdysteroid-phosphate phosphatase (EPPase) have shown its specificity for ecdysteroid 22-phosphates. bioone.org Similarly, the kinetic properties of ecdysone 22-phosphotransferase have been characterized, revealing its preference for certain ecdysteroid substrates. normalesup.org
Inhibition studies are also a crucial part of kinetic analysis. By testing the effect of various compounds on enzyme activity, potential inhibitors can be identified, and the mechanism of inhibition can be elucidated. mdpi.com For example, the phosphatase activity of EPPase has been shown to be inhibited by tungstate (B81510) and phosphate. nih.gov
Table 4: Methodologies for In Vitro Enzymatic Assays and Kinetic Analysis
| Methodology | Description | Key Parameters Determined | Reference(s) |
| Enzyme Activity Assay | Incubation of enzyme with substrate and co-factors under controlled conditions to measure product formation. | Enzyme activity (e.g., pmol product/min/mg protein). | liverpool.ac.uknih.gov |
| Kinetic Analysis | Measurement of initial reaction rates at varying substrate concentrations. | Michaelis constant (Km), Maximum velocity (Vmax). | liverpool.ac.ukbioone.orgnormalesup.org |
| Inhibition Studies | Assessment of the effect of potential inhibitors on enzyme activity. | Inhibition constant (Ki), type of inhibition. | mdpi.comnih.gov |
| Substrate Specificity | Comparison of enzyme activity with different potential substrates. | Preferred substrate(s) of the enzyme. | normalesup.org |
Molecular Biology Approaches in Ecdysteroid Metabolism Research (cDNA Cloning, Gene Expression Analysis, RNA Interference)
Molecular biology techniques have revolutionized the study of ecdysteroid metabolism by allowing for the identification and characterization of the genes encoding the enzymes and receptors involved in these pathways.
cDNA Cloning is a fundamental technique used to isolate the genes of interest. This process involves reverse transcribing messenger RNA (mRNA) from a specific tissue and developmental stage into complementary DNA (cDNA). Degenerate primers, designed based on conserved regions of similar proteins, can be used in the polymerase chain reaction (PCR) to amplify a fragment of the target gene. bioone.org The full-length cDNA can then be obtained using techniques like Rapid Amplification of cDNA Ends (RACE). ijbs.com This approach has been successfully used to clone the cDNAs for ecdysone oxidase and 3-dehydroecdysone-3α-reductase in the silkworm, Bombyx mori. ijbs.com Similarly, the cDNA for ecdysteroid 22-kinase was cloned based on the partial amino acid sequence of the purified protein. nih.gov
Gene Expression Analysis provides insights into the spatial and temporal regulation of gene activity. Techniques like Northern blotting and quantitative real-time PCR (qRT-PCR) are used to measure the levels of specific mRNAs in different tissues and at different developmental stages. bioone.orgnih.gov For example, qRT-PCR has been used to study the expression of ecdysone-responsive genes like E74 and E75. nih.gov Microarray analysis allows for the simultaneous measurement of the expression of thousands of genes, providing a global view of the transcriptional changes that occur during ecdysteroid signaling. nbrp.jp
RNA Interference (RNAi) is a powerful tool for studying gene function in vivo. By introducing double-stranded RNA (dsRNA) corresponding to a specific gene, the expression of that gene can be silenced. The resulting phenotype can then be observed to infer the function of the silenced gene. nih.gov This technique has been used to identify transporters involved in ecdysteroid transport in the red flour beetle, Tribolium castaneum. nih.gov
These molecular approaches, combined with biochemical and physiological studies, provide a comprehensive understanding of the roles of ecdysteroid-phosphate conjugates in insect development and reproduction.
Table 5: Molecular Biology Techniques in Ecdysteroid Research
| Technique | Purpose | Example Application | Reference(s) |
| cDNA Cloning | Isolation of the gene encoding a specific protein. | Cloning of the gene for ecdysteroid 22-kinase. | bioone.orgijbs.comnih.gov |
| Gene Expression Analysis (qRT-PCR, Microarray) | Quantification of mRNA levels to study gene regulation. | Analysis of the expression of Halloween genes involved in ecdysteroid biosynthesis. | bioone.orgnih.govnbrp.jpfrontiersin.org |
| RNA Interference (RNAi) | Silencing of gene expression to study gene function. | Identification of ecdysteroid transporters. | nih.gov |
Radiotracer Experiments for Metabolic Pathway Elucidation
Radiotracer experiments are a classic and powerful method for tracing the metabolic fate of compounds within a biological system. In the context of ecdysteroid research, this technique involves introducing a radiolabeled precursor, such as [³H]ecdysone, into an organism or tissue and then tracking the appearance of radioactive metabolites over time. bioone.org
The process typically involves injecting the radiolabeled compound into the study organism, for example, adult Drosophila melanogaster females or silkworm eggs. bioone.orgeje.cz After a specific incubation period, the tissues are dissected, and the radioactive compounds are extracted. The extracts are then separated using chromatographic techniques, most commonly HPLC, and the radioactivity in each fraction is measured. bioone.org By comparing the retention times of the radioactive peaks with those of known ecdysteroid standards, the identity of the metabolites can be determined. nih.gov
These experiments have been instrumental in elucidating the metabolic pathways of ecdysone, including its conversion to 20-hydroxyecdysone (B1671079) and the formation of various conjugates. bioone.orgnih.gov For instance, radiotracer studies in the blowfly Calliphora vicina led to the identification of 26-hydroxyecdysone and 20,26-dihydroxyecdysone (B106620) as metabolites of ecdysone. nih.gov In silkworm eggs, the use of radiolabeled precursors has revealed differences in ecdysteroid metabolism between diapause and non-diapause eggs. bioone.orgbioone.org Radiotracer experiments have also been used to study the interaction of ecdysone metabolites with proteins in various tissues. eje.cz
Table 6: Steps in a Typical Radiotracer Experiment for Ecdysteroid Metabolism
| Step | Description | Purpose | Reference(s) |
| Administration of Radiotracer | Introduction of a radiolabeled ecdysteroid precursor (e.g., [³H]ecdysone) into the biological system. | To label the pool of ecdysteroids for metabolic tracking. | bioone.orgeje.cz |
| Incubation | Allowing time for the metabolism of the radiolabeled compound to occur. | To allow for the formation of metabolic products. | bioone.orgeje.cz |
| Extraction | Extraction of radioactive compounds from the tissues of interest. | To isolate the radiolabeled metabolites for analysis. | bioone.org |
| Chromatographic Separation | Separation of the extracted compounds using techniques like HPLC. | To resolve the different radioactive metabolites. | bioone.orgnih.gov |
| Detection and Quantification | Measurement of radioactivity in the separated fractions. | To identify and quantify the metabolic products. | bioone.orgnih.gov |
In Vivo Experimental Models for Physiological Investigations
To understand the physiological roles of this compound and other ecdysteroids, researchers utilize a variety of in vivo experimental models. These models, primarily insects, allow for the investigation of how these hormones regulate complex biological processes such as molting, metamorphosis, and reproduction.
The choice of insect model depends on the specific research question. The fruit fly, Drosophila melanogaster, is a powerful genetic model due to the availability of a wide range of genetic tools, including mutants and transgenic lines. nih.govnbrp.jp For example, studies on Drosophila mutants with defects in ecdysteroid biosynthesis, such as the phantom mutant, have been crucial for identifying the genes involved in this pathway. nbrp.jp
The silkworm, Bombyx mori, is another important model, particularly for studies on ecdysteroid metabolism in eggs and the regulation of diapause. nbrp.jpbioone.org Its large size facilitates biochemical studies, such as the purification of enzymes involved in ecdysteroid phosphorylation. nih.gov
Other insect models used in ecdysteroid research include the desert locust, Schistocerca gregaria, from which many ecdysteroid-phosphate conjugates were first isolated, and the tobacco hornworm, Manduca sexta. wiley.comnih.gov
In these in vivo models, researchers can manipulate hormone levels through the injection of ecdysteroids or their agonists and antagonists, and then observe the physiological and molecular effects. plos.org For example, the injection of prothoracicotropic hormone (PTTH) into silkworm larvae can be used to study the signaling pathways that stimulate ecdysteroidogenesis. plos.org Furthermore, the analysis of ecdysteroid titers and metabolite profiles at different developmental stages provides insights into the dynamic regulation of these hormones in vivo. mdpi.com
Table 7: Common In Vivo Models for Ecdysteroid Research
| Model Organism | Key Advantages | Example Research Application | Reference(s) |
| Drosophila melanogaster (Fruit fly) | Powerful genetic tools, well-characterized development. | Studying the role of genes in ecdysteroid biosynthesis and signaling. | nih.govnbrp.jp |
| Bombyx mori (Silkworm) | Large size, well-established for biochemical studies. | Purification of enzymes involved in ecdysteroid metabolism; studies on diapause. | nih.govnbrp.jpbioone.org |
| Schistocerca gregaria (Desert locust) | Source for the initial isolation of many ecdysteroid-phosphate conjugates. | Identification of novel ecdysteroid metabolites. | nih.gov |
| Manduca sexta (Tobacco hornworm) | Large size, well-characterized endocrine system. | Studies on ecdysteroid metabolism and excretion. | wiley.comliverpool.ac.uk |
| Tribolium castaneum (Red flour beetle) | Amenable to RNA interference (RNAi) for gene function studies. | Identification of ecdysteroid transporters. | nih.gov |
| Calliphora vicina (Blowfly) | Used in early radiotracer experiments to elucidate metabolic pathways. | Identification of ecdysone metabolites. | nih.gov |
Future Research Directions and Translational Perspectives for Ecdysone 22 Phosphate
Identification and Characterization of Novel Ecdysteroid Kinases and Phosphatases
The reversible phosphorylation of ecdysteroids is a critical control mechanism, and the enzymes responsible, ecdysteroid kinases (EcKs) and ecdysteroid-phosphate phosphatases (EPPases), are central to this process. oup.com While a few of these enzymes have been identified, such as the ecdysteroid 22-kinase (BmEc22K) in Bombyx mori and an EPPase, many more are yet to be discovered and characterized across the vast diversity of insects. nih.govnih.gov
Future research should focus on:
Systematic Identification: Employing genomic and transcriptomic data to identify candidate EcK and EPPase genes in a wider range of insect species.
Biochemical Characterization: Expressing these candidate enzymes and characterizing their substrate specificity, kinetic properties, and optimal reaction conditions. This will help to understand which ecdysteroids are phosphorylated or dephosphorylated at specific positions (e.g., C-2, C-3, C-22, C-26). oup.com
Functional Genomics: Using techniques like RNA interference (RNAi) and CRISPR-Cas9 to elucidate the in vivo functions of these enzymes in development, reproduction, and diapause. nih.gov
The discovery and characterization of these enzymes are crucial for a complete understanding of how ecdysteroid activity is modulated. nih.gov
Detailed Structural Biology and Protein-Ligand Interaction Studies of Metabolizing Enzymes
To comprehend the precise mechanisms of ecdysone-22-phosphate metabolism, detailed structural information of the involved enzymes is indispensable. To date, the tertiary structures of most ecdysteroidogenic enzymes, including kinases and phosphatases, remain largely unknown. nih.govnih.gov
Key research objectives in this area include:
X-ray Crystallography and Cryo-EM: Determining the three-dimensional structures of ecdysteroid kinases and phosphatases, both in their apo forms and in complex with their substrates (e.g., ecdysone (B1671078), ATP) and products (e.g., this compound).
Molecular Docking and Simulation: Using computational approaches to model the binding of ecdysteroids to the active sites of these enzymes, providing insights into substrate recognition and catalytic mechanisms. nih.gov
Structure-Function Studies: Combining structural data with site-directed mutagenesis to identify key amino acid residues involved in substrate binding and catalysis. This knowledge is fundamental for understanding the specificity of these enzymes. nih.gov
These studies will not only illuminate the molecular basis of this compound metabolism but also provide a template for the rational design of specific inhibitors. nih.gov
Elucidation of Transcriptional and Post-Translational Regulatory Mechanisms
The synthesis and inactivation of ecdysteroids are tightly regulated processes, involving complex transcriptional and post-translational control mechanisms. researchgate.netplos.org While some transcription factors that regulate the expression of ecdysteroid biosynthesis genes have been identified, the specific regulation of the enzymes involved in this compound metabolism is less understood. plos.org
Future investigations should aim to:
Identify Regulatory Elements: Characterize the promoter and enhancer regions of ecdysteroid kinase and phosphatase genes to identify binding sites for transcription factors.
Uncover Regulatory Networks: Elucidate the upstream signaling pathways (e.g., hormonal, nutritional) that control the expression of these enzymes. researchgate.net For instance, understanding how signals like prothoracicotropic hormone (PTTH) and insulin (B600854) signaling influence the transcription of these genes is crucial. plos.org
Investigate Post-Translational Modifications: Explore how post-translational modifications, such as phosphorylation, ubiquitination, or acetylation, affect the activity, stability, and localization of ecdysteroid kinases and phosphatases. nih.gov The DEAD box RNA helicase Belle, for example, has been shown to regulate the translation of the ecdysone-induced transcription factor E74A, highlighting the importance of post-transcriptional control. semanticscholar.org
A comprehensive understanding of these regulatory layers will provide a more complete picture of how this compound levels are precisely controlled during development.
Application of Integrated Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)
The advent of "omics" technologies provides a powerful, holistic approach to unraveling the complexities of this compound metabolism and its physiological context. cdnsciencepub.com Integrating these different levels of biological information can reveal novel genes, proteins, and regulatory networks. mdpi.com
Future research should leverage:
Transcriptomics: RNA-sequencing can identify genes encoding putative ecdysteroid kinases, phosphatases, and transporters that are differentially expressed during specific developmental stages or in response to environmental cues. mdpi.com
Proteomics: Mass spectrometry-based proteomics can identify and quantify the proteins involved in this compound metabolism, including their post-translational modifications.
Metabolomics: Advanced analytical techniques can profile the full spectrum of ecdysteroids and their conjugates, including various phosphorylated forms, providing a direct readout of metabolic fluxes. mdpi.com
Integrative Analysis: Combining these omics datasets will allow for the construction of comprehensive models of the ecdysteroid metabolic network and its regulation, offering insights into how different pathways are coordinated. mdpi.comimplen.de
These integrated approaches are essential for moving beyond a single-gene or single-pathway focus to a systems-level understanding of ecdysteroid biology. cdnsciencepub.com
Exploration of this compound Metabolism in Diverse Ecdysozoan Lineages
The Ecdysozoa is a vast and diverse clade of animals that includes arthropods, nematodes, and other related phyla. royalsocietypublishing.org While much of the research on ecdysteroids has focused on a few model insect species, exploring the metabolism of this compound in a broader range of ecdysozoans is crucial for understanding its evolutionary history and functional diversification. tandfonline.com
Priorities for future research include:
Comparative Genomics and Phylogenomics: Analyzing the genomes of diverse ecdysozoans to trace the evolution of ecdysteroid kinase and phosphatase gene families. oup.com
Functional Studies in Non-insect Arthropods: Investigating the presence and role of this compound in crustaceans, chelicerates, and myriapods to determine if its function is conserved across the phylum. scienceopen.com
Investigating Non-arthropod Ecdysozoans: Exploring whether nematodes and other ecdysozoan worms utilize similar steroid phosphorylation pathways for their own developmental processes.
Such comparative studies will reveal the evolutionary plasticity of this metabolic pathway and its adaptation to different life histories and developmental strategies within the Ecdysozoa. tandfonline.com
Potential Applications in Arthropod Pest Management and Biotechnology
The unique and essential role of ecdysteroids in arthropod biology makes the enzymes involved in their metabolism, including those that produce and hydrolyze this compound, attractive targets for the development of novel pest management strategies. nih.gov
Translational research in this area could focus on:
Development of Specific Enzyme Inhibitors: Designing small molecules that specifically inhibit ecdysteroid kinases or phosphatases could disrupt molting and reproduction in pest insects with potentially minimal effects on non-target organisms. nih.gov
RNAi-based Pest Control: Utilizing RNA interference to silence the expression of essential kinase or phosphatase genes, leading to developmental arrest or lethality in targeted pests. ijasbt.org
Biotechnological Production of Ecdysteroids: Genetically engineering microorganisms or cell lines to produce specific ecdysteroids and their conjugates for research or commercial purposes.
These applications highlight the potential for translating fundamental research on this compound into practical solutions for agriculture and public health. frontiersin.org
Table of Research Findings on this compound and Related Enzymes
| Enzyme/Process | Organism | Key Finding | Reference(s) |
|---|---|---|---|
| Ecdysteroid 22-kinase (BmEc22K) | Bombyx mori (Silkworm) | First ecdysteroid kinase to be purified and its gene cloned. Responsible for producing ecdysteroid 22-phosphates in the ovary. nih.gov | nih.govresearchgate.net |
| Ecdysteroid-phosphate phosphatase (EPPase) | Bombyx mori (Silkworm) | Catalyzes the dephosphorylation of ecdysteroid 22-phosphates to release active ecdysteroids during embryogenesis. nih.govresearchgate.net | nih.govresearchgate.net |
| Ecdysteroid 22-kinase-like (EcKL) genes | Drosophila melanogaster (Fruit fly) | Two candidate genes, Wallflower and pinkman, were identified as orthologs of BmEc22K, but their knockout did not lead to obvious developmental defects. nih.gov | nih.gov |
| Ecdysteroid 22-phosphate | Schistocerca gregaria (Desert locust) | Identified in newly laid eggs, suggesting a role in embryonic development. nih.gov | nih.gov |
| Ecdysteroid 22-phosphate | Drosophila melanogaster (Fruit fly) | Found to interact with specific proteins in the ovaries. eje.cz | eje.cz |
Table of Chemical Compounds Mentioned
| Compound Name |
|---|
| Ecdysone |
| This compound |
| 20-Hydroxyecdysone (B1671079) |
| 2-Deoxyecdysone |
| 2-Deoxy-20-hydroxythis compound |
| 3-Dehydroecdysone (B1239484) |
| 20-hydroxyecdysone 22-phosphate |
| 3-epi-20-hydroxyecdysone 22-phosphate |
| 3-dehydro-E 2-phosphate |
| 3-epi-20E 3-phosphate |
| 26-hydroxy-E 26-phosphate |
| 3-dehydro-20E 22-phosphate |
| Cholesterol |
| 17β-estradiol |
Q & A
Q. What validated methodologies are used to identify and confirm Ecdysone-22-phosphate in biological samples?
this compound is identified using fast atom bombardment mass spectrometry (FAB-MS) and nuclear magnetic resonance (NMR) spectroscopy , as demonstrated in studies on desert locust (Schistocerca gregaria) eggs. FAB-MS provides high-resolution mass spectra for molecular weight confirmation, while NMR resolves structural details like phosphorylation sites. Cross-validation with synthetic standards is critical to rule out isobaric interferences .
Q. How can researchers quantify this compound in complex matrices like insect hemolymph or egg homogenates?
Quantification typically employs reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or enzymatic assays using alkaline phosphatase . LC-MS/MS offers specificity for distinguishing this compound from other ecdysteroid phosphates, while enzymatic assays measure phosphate release after hydrolysis. Calibration curves must account for matrix effects (e.g., ion suppression in MS) .
Q. What is the hypothesized biological role of this compound in insect development?
this compound is proposed to act as a storage form of active ecdysteroids , enabling controlled release during critical developmental stages. For example, in Schistocerca gregaria, its accumulation in eggs suggests a role in embryogenesis, where hydrolysis by phosphatases may regulate hormone availability .
Advanced Research Questions
Q. How should experimental designs address the instability of this compound in aqueous solutions?
Stability studies must control pH (6.5–7.5) , temperature (4°C for storage) , and protease/phosphatase activity (e.g., using inhibitors like sodium orthovanadate). Pre-experiment validation via time-course analyses under simulated assay conditions is recommended to avoid degradation artifacts .
Q. How can researchers resolve contradictions in reported bioactivity of this compound across species?
Discrepancies may arise from species-specific receptor affinity or differential phosphatase expression . Comparative studies should include:
Q. What strategies validate the phosphorylation dynamics of Ecdysone in vivo?
Use radiolabeled tracers (e.g., ³²P-ATP) in pulse-chase experiments to track phosphorylation. Combine with RNAi knockdown of ecdysteroid kinases (e.g., EcKL gene family members) to confirm enzymatic pathways. Spatial localization via immunohistochemistry with anti-Ecdysone-22-phosphate antibodies can further contextualize dynamics .
Q. What are the challenges in extrapolating this compound data from insects to other arthropods or model organisms?
Key limitations include:
- Divergent ecdysteroid signaling pathways (e.g., crustaceans vs. insects).
- Varying metabolic half-lives due to interspecies differences in phosphatase isoforms.
- Cross-reactivity errors in immunoassays. Solutions include phylogenomic analysis of EcKL genes and parallel LC-MS/MS validation across taxa .
Methodological Best Practices
Q. How to optimize sample preparation for this compound extraction?
Q. What controls are essential for kinase/phosphatase activity assays involving this compound?
Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
